molecular formula C18H20N2O4S B2881034 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide CAS No. 2320685-35-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2881034
CAS No.: 2320685-35-4
M. Wt: 360.43
InChI Key: ALWQGVQGDFFPHN-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a chemical compound with the CAS Registry Number 2320685-35-4 and a molecular formula of C18H20N2O4S, yielding a molecular weight of 360.43 g/mol . This oxalamide-based molecule features a 2,3-dihydro-1,4-benzodioxin moiety and a 2-methyl-2-(thiophen-3-yl)propyl chain, presenting a complex structure of interest in several research fields. Its structural characteristics, including hydrogen bond donor and acceptor counts, suggest potential for interaction with various biological targets. While specific pharmacological and mechanistic data for this exact compound is not widely published in the available literature, its core structure is related to compounds investigated for their applications in medicinal chemistry and materials science . Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for high-throughput screening campaigns to discover new bioactive molecules. This product is supplied for laboratory and research purposes. It is strictly for non-human research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-18(2,12-5-8-25-10-12)11-19-16(21)17(22)20-13-3-4-14-15(9-13)24-7-6-23-14/h3-5,8-10H,6-7,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWQGVQGDFFPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with key analogs from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity (Reported) Source Reference
Target Compound Ethanediamide 2,3-Dihydro-1,4-benzodioxin; Thiophen-3-yl propyl Not provided Not explicitly reported -
1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) Tetrazole-benzodioxin hybrid Thiophen-3-yl methyl; Piperidine Not provided Synthesized via Ugi-azide reaction
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) Sulfonamide Benzodioxin; Phenylpropyl Not provided No antibacterial activity
3',4'-(1",4"-Dioxino) flavone (4f) Flavone 1,4-Dioxane fused to flavonoid Not provided Antihepatotoxic (comparable to silymarin)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Acetamide Benzothiazole; Trifluoromethyl Not provided Patent-protected (specific use unclear)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-3-amine Benzodioxin; Dimethylaminomethyl 391.46 g/mol Research use only
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (XIV) Benzamide Benzodioxin; Difluoropropanoyl Not provided Process patent for synthesis

Functional Group Influence on Activity

  • Benzodioxin Derivatives: The benzodioxin moiety is critical for antihepatotoxic activity in flavones (e.g., 4f), where fusion with a flavonoid scaffold mimics silymarin’s structure .
  • Thiophene vs. Other Heterocycles :

    • Thiophene-containing analogs (e.g., compound 9o) are often explored for their electronic properties and metabolic stability . The target compound’s thiophen-3-yl group may offer steric or electronic advantages over phenyl or benzothiazole groups in other analogs.
  • Amide vs. Sulfonamide Linkers :

    • Sulfonamides (e.g., 5c) generally exhibit lower bioactivity in benzodioxin derivatives compared to amides or diamides, possibly due to reduced membrane permeability or metabolic instability .

Pharmacological Potential and Limitations

  • Antihepatotoxic Activity: Flavone derivatives (e.g., 4f) demonstrate that benzodioxin fused with oxygen-rich scaffolds (flavonoids, coumarins) enhances hepatoprotective effects .
  • aureus or P. aeruginosa , suggesting that diamide derivatives like the target compound may require additional substituents (e.g., halogens, charged groups) for efficacy.
  • Synthetic Accessibility :

    • The target compound’s synthesis may face challenges in regioselective functionalization of the benzodioxin and thiophene moieties, as seen in multi-step processes for analogs like XIV .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21N3O3S
  • Molecular Weight : 347.43 g/mol
  • CAS Number : 865659-94-5

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxin compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in tissues .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and inflammatory processes.
  • Modulation of Gene Expression : It has been shown to affect the expression levels of genes associated with apoptosis and inflammation, suggesting a role in gene regulation .

Study 1: Anticancer Activity

A study published in MDPI investigated the effects of various benzodioxin derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by promoting apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Effects

Research conducted by ChemicalBook highlighted the anti-inflammatory properties of the compound in an animal model. Administration resulted in decreased levels of TNF-alpha and IL-6, which are key mediators of inflammation. This study supports its potential use in treating inflammatory diseases .

Data Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialInhibits growth of certain bacteria

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